Ethyl benzo[d]isothiazole-7-carboxylate
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Overview
Description
Ethyl benzo[d]isothiazole-7-carboxylate is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to an isothiazole ring, with an ethyl ester group attached to the carboxylate position. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications .
Preparation Methods
The synthesis of ethyl benzo[d]isothiazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminobenzenethiol with ethyl chloroformate in the presence of a base, followed by cyclization to form the isothiazole ring . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl benzo[d]isothiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted isothiazoles and benzene derivatives.
Scientific Research Applications
Ethyl benzo[d]isothiazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl benzo[d]isothiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of nucleic acids or proteins, resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Ethyl benzo[d]isothiazole-7-carboxylate can be compared with other similar compounds, such as:
Benzothiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring. It is used in the synthesis of various pharmaceuticals and agrochemicals.
Isoxazole: A five-membered ring with oxygen and nitrogen, used in drug discovery and development.
The uniqueness of this compound lies in its specific structure and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO2S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
ethyl 1,2-benzothiazole-7-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-3-4-7-6-11-14-9(7)8/h3-6H,2H2,1H3 |
InChI Key |
LWUDGPXYJCGOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1SN=C2 |
Origin of Product |
United States |
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